molecular formula C21H24N4O3 B5296560 N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide

カタログ番号 B5296560
分子量: 380.4 g/mol
InChIキー: AUMSLERLGXRKHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound was first synthesized in 1999 by a team of researchers at Merck Research Laboratories, and has since been extensively studied for its potential applications in the treatment of various neurological disorders.

作用機序

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide reduces the activity of glutamate, which is known to be involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide has been found to have a number of biochemical and physiological effects in animal models, including reducing the release of glutamate, increasing the activity of GABAergic neurons, and reducing the expression of inflammatory cytokines. These effects are thought to contribute to the compound's therapeutic potential in neurological disorders.

実験室実験の利点と制限

One advantage of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide is its high selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor in experimental settings. However, the compound's potency and selectivity can also make it difficult to use in certain assays, and its relatively high cost may limit its accessibility for some researchers.

将来の方向性

There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide and its applications in neurological disorders. These include further studies on the compound's mechanisms of action, as well as investigations into its potential use in combination with other drugs or therapies. Additionally, there is growing interest in the development of more selective and potent mGluR5 antagonists, which could have even greater therapeutic potential.

合成法

The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-chloroethylmorpholine to form the intermediate 1-(2-amino-1H-benzimidazol-1-yl)-2-(4-morpholinyl)ethane. This intermediate is then reacted with phenoxyacetic acid to yield the final product, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide.

科学的研究の応用

N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. The compound has been found to improve cognitive function and reduce anxiety in animal models of these disorders.

特性

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(16-28-17-6-2-1-3-7-17)23-21-22-18-8-4-5-9-19(18)25(21)11-10-24-12-14-27-15-13-24/h1-9H,10-16H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMSLERLGXRKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-2-phenoxyacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。